Caspase-3 activator 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

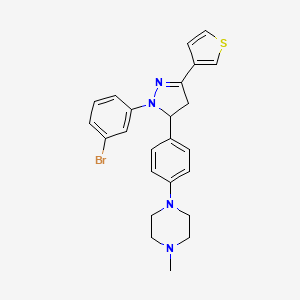

Molecular Formula |

C24H25BrN4S |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

1-[4-[2-(3-bromophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl]phenyl]-4-methylpiperazine |

InChI |

InChI=1S/C24H25BrN4S/c1-27-10-12-28(13-11-27)21-7-5-18(6-8-21)24-16-23(19-9-14-30-17-19)26-29(24)22-4-2-3-20(25)15-22/h2-9,14-15,17,24H,10-13,16H2,1H3 |

InChI Key |

BAFSCASGZWIRBJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)C3CC(=NN3C4=CC(=CC=C4)Br)C5=CSC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Caspase-3 Activator 3 (PAC-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaspase-activating compound 1 (PAC-1), also known as Caspase-3 activator 3, is a first-in-class small molecule that directly induces apoptosis by activating procaspase-3.[1][2] Elevated levels of procaspase-3 are a common feature in many cancer cells, making PAC-1 a promising therapeutic agent with potential for tumor selectivity.[2][3] This document provides a comprehensive overview of the mechanism of action of PAC-1, detailing its molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Relief of Zinc-Mediated Inhibition

The primary mechanism by which PAC-1 activates procaspase-3 is through the sequestration of inhibitory zinc ions.[2][3][4] In its inactive zymogen form, procaspase-3 is inhibited by labile intracellular zinc. PAC-1 possesses a high affinity for zinc, forming a tight complex and effectively chelating the inhibitory zinc ions.[3][5] This removal of zinc relieves the inhibition, allowing procaspase-3 to undergo auto-activation to the active executioner caspase-3, which then proceeds to cleave a multitude of cellular substrates, initiating the apoptotic cascade.[1][2][3] The ortho-hydroxy N-acylhydrazone motif within the PAC-1 structure is critical for this zinc-binding activity; derivatives lacking this group are unable to bind zinc and are inactive.[4][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procaspase-3 Overexpression in Cancer: A Paradoxical Observation with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Caspase-3/7 Activator 3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Caspase-3/7 activator 3, a novel compound with demonstrated pro-apoptotic and anti-proliferative properties. The information presented herein is intended to support research and development efforts in oncology and related fields.

Introduction

Caspase-3/7 activator 3, also identified as compound 7g in the primary literature, is a synthetic small molecule belonging to the class of Passerini α-acyloxy carboxamides. It has emerged as a potent and tumor-selective inducer of apoptosis through the activation of effector caspases-3 and -7.[1][2][3] These caspases are critical executioners in the apoptotic cascade, responsible for the cleavage of numerous cellular substrates, leading to programmed cell death. The selective activation of these caspases in cancer cells is a promising therapeutic strategy, and Caspase-3/7 activator 3 represents a significant development in this area.

The design of this compound was based on mimicking the pharmacophoric features of known caspase activators.[2][3] Preclinical studies have demonstrated its efficacy in inducing apoptosis and inhibiting the proliferation of various cancer cell lines, with a notable selectivity for tumor cells over normal cells.[1][2]

Chemical Properties

| Property | Value |

| Chemical Name | ethyl 4-(1-(2-phenylacetoxy)cyclohexanecarboxamido)benzoate |

| Molecular Formula | C24H27NO5 |

| Molecular Weight | 409.47 g/mol |

| SMILES | CCOC(=O)c1ccc(NC(=O)C2(CCCCC2)OC(=O)Cc2ccccc2)cc1 |

| Chemical Class | Passerini α-acyloxy carboxamide |

Mechanism of Action

Caspase-3/7 activator 3 induces apoptosis through a caspase-3/7 dependent mechanism.[2][3] While the precise molecular interactions are still under investigation, the current understanding suggests that it likely acts upstream of or directly on the caspase activation cascade.

The activation of the executioner caspases, caspase-3 and caspase-7, is a central event in apoptosis. These caspases exist as inactive zymogens (procaspases) in healthy cells and are activated by initiator caspases (such as caspase-8 and caspase-9) through proteolytic cleavage. There are two primary pathways leading to caspase activation:

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where procaspase-8 is activated. Activated caspase-8 then directly cleaves and activates effector caspases-3 and -7.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9. Activated caspase-9, in turn, cleaves and activates caspases-3 and -7.

Experimental evidence suggests that Caspase-3/7 activator 3 may influence the intrinsic pathway. Studies have shown that treatment with this compound leads to a significant downregulation of the anti-apoptotic protein Bcl-2.[1][3] Bcl-2 is a key regulator of the intrinsic pathway, and its inhibition promotes mitochondrial outer membrane permeabilization.

The following diagram illustrates the key signaling pathways involved in caspase-3 and -7 activation:

Quantitative Data

The anti-proliferative and pro-apoptotic activities of Caspase-3/7 activator 3 have been quantified in various cancer cell lines.

Table 1: In vitro Anti-proliferative Activity (IC50)

| Cell Line | Cell Type | IC50 (µM) |

| Caco-2 | Human colorectal adenocarcinoma | 0.064[1] |

| HepG-2 | Human liver carcinoma | 0.065[1] |

| Wi-38 | Normal human lung fibroblasts | 17.077[1] |

Table 2: Caspase-3/7 Activation and Apoptosis Induction in Caco-2 Cells

| Parameter | Value |

| Caspase-3/7 Activation (fold increase) | up to 4.2[2] |

| Total Apoptotic Cell Population (%) | 58.73[1] |

Table 3: Effect on Bcl-2 Expression in Caco-2 Cells

| Parameter | Value |

| Bcl-2 Downregulation (fold change) | 0.087[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for Caspase-3/7 activator 3.

Anti-proliferative Activity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

Materials:

-

Cancer cell lines (e.g., Caco-2, HepG-2) and normal cell lines (e.g., Wi-38)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Caspase-3/7 activator 3 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of complete culture medium per well.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of Caspase-3/7 activator 3 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the plate for 72 hours under the same conditions.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Caspase-3/7 Activity Assay

This protocol measures the activity of caspases-3 and -7 in cell lysates.

Materials:

-

Cancer cell lines

-

Caspase-3/7 activator 3

-

Cell lysis buffer

-

Caspase-3/7 colorimetric assay kit (containing a pNA-conjugated substrate such as Ac-DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with the IC50 concentration of Caspase-3/7 activator 3 for 72 hours. Include an untreated control.

-

Cell Lysis: After treatment, harvest and lyse the cells according to the assay kit manufacturer's instructions.

-

Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours).

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.

-

Data Analysis: Calculate the fold increase in caspase-3/7 activity in the treated cells compared to the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

References

Procaspase-Activating Compound 1 (PAC-1): A Technical Guide to Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaspase-activating compound 1 (PAC-1) has emerged as a significant small molecule in cancer research due to its unique ability to directly activate procaspase-3, a key executioner enzyme in the apoptotic cascade. Elevated levels of procaspase-3 are a common feature in many cancer cells, presenting a promising therapeutic target. This technical guide provides an in-depth overview of PAC-1, its mechanism of action, the downstream apoptotic pathway it triggers, and detailed experimental protocols for its characterization. All quantitative data are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to PAC-1 and Caspase-3 Activation

Procaspase-3 is the inactive zymogen form of caspase-3, an essential cysteine-aspartic protease that, once activated, orchestrates the dismantling of the cell during apoptosis. In many malignancies, the apoptotic machinery is dysregulated, often with high levels of procaspase-3 that are not efficiently processed to the active form, contributing to uncontrolled cell proliferation and survival.

PAC-1 was identified as the first small molecule capable of directly activating procaspase-3 to caspase-3.[1] Its discovery opened a new avenue for developing cancer therapeutics that could selectively induce apoptosis in tumor cells harboring high concentrations of this zymogen.[2]

Mechanism of Action: Zinc Chelation

The primary mechanism by which PAC-1 activates procaspase-3 is through the chelation of inhibitory zinc ions.[2][3] Procaspase-3 and caspase-3 activity is endogenously inhibited by labile zinc ions.[4] PAC-1 possesses an ortho-hydroxy-N-acylhydrazone moiety that enables it to bind and sequester these inhibitory zinc ions.[4] The removal of zinc relieves this inhibition, allowing procaspase-3 to undergo auto-activation to the mature, proteolytically active caspase-3.[2][3] This activation can then initiate a cascade of downstream apoptotic events. Evidence strongly suggests a direct correlation between the zinc-binding capacity of PAC-1 derivatives and their ability to induce caspase-3 activation and subsequent cell death.[5]

The Apoptosis Induction Pathway

Once activated by PAC-1, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic hallmarks of apoptosis. The overall signaling pathway can be summarized as follows:

PAC-1 Mechanism of Action and Apoptosis Induction Pathway.

Key downstream substrates of caspase-3 include:

-

Poly (ADP-ribose) polymerase (PARP): Cleavage of PARP impairs its ability to repair DNA damage.

-

Inhibitor of Caspase-Activated DNase (ICAD): Cleavage of ICAD releases Caspase-Activated DNase (CAD), which then translocates to the nucleus and fragments DNA.[6]

-

Structural proteins: Cleavage of proteins like lamins and actin filaments leads to the breakdown of the nuclear and cellular structure.

Quantitative Data for PAC-1

The efficacy of PAC-1 has been quantified in various in vitro and cellular assays. The following tables summarize key reported values.

| Parameter | Value | Target/System | Reference |

| EC50 | 0.22 µM | Procaspase-3 activation | [3] |

| EC50 | 2.08 µM | Apoptosis induction in cancer cells | [7] |

| EC50 | 4.5 µM | Procaspase-7 activation | [3] |

| Dissociation Constant (Kd) | ~42 nM | PAC-1 and Zinc complex | [2] |

| Cell Line | IC50 (µM) | Cancer Type | Reference |

| NCI-H226 | 0.35 | Non-small cell lung cancer | [3] |

| UACC-62 | ~3.5 | Melanoma | [3] |

| Primary Cancerous Cells | 0.003 - 1.41 | Various | [3] |

| Adjacent Noncancerous Cells | 5.02 - 9.98 | Various | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PAC-1's activity. Below are protocols for key experiments.

In Vitro Procaspase-3 Activation Assay

This assay measures the ability of PAC-1 to directly activate purified procaspase-3.

Materials:

-

Purified recombinant procaspase-3

-

Caspase assay buffer

-

PAC-1

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

96-well plate

-

Spectrophotometer

Protocol:

-

Prepare a solution of procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer.

-

Add 90 µL of the procaspase-3 solution to each well of a 96-well plate.

-

Add various concentrations of PAC-1 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for a specified period (e.g., 12 hours).[3]

-

Add 10 µL of a 2 mM solution of the caspase-3 substrate Ac-DEVD-pNA to each well.

-

Immediately read the absorbance at 405 nm every 2 minutes for 2 hours using a plate reader.

-

Determine the rate of substrate cleavage by calculating the slope of the linear portion of the absorbance curve.

-

Calculate the relative increase in activation compared to the untreated control wells.

Workflow for In Vitro Procaspase-3 Activation Assay.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Cells treated with PAC-1

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Culture cells and treat with desired concentrations of PAC-1 for a specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

References

- 1. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Procaspase-3 Activator PAC-1: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaspase-activating compound 1 (PAC-1) has emerged as a promising small molecule for cancer therapy due to its unique mechanism of activating procaspase-3, a key executioner of apoptosis. Elevated levels of procaspase-3 are observed in various tumor types, presenting a therapeutic window for selective induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the target specificity of PAC-1, consolidating quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and assessment.

Introduction

Caspase-3 is a critical cysteine-aspartic protease that, in its active form, orchestrates the dismantling of the cell during apoptosis. It is synthesized as an inactive zymogen, procaspase-3. Many cancer cells evade apoptosis despite overexpressing procaspase-3, due to insufficient activation by initiator caspases. PAC-1 circumvents this resistance by directly activating procaspase-3. This document serves as a comprehensive resource for understanding and evaluating the target specificity of PAC-1.

Mechanism of Action

The primary mechanism of action of PAC-1 involves the chelation of inhibitory zinc ions (Zn²⁺) from procaspase-3. Zinc has been shown to inhibit the basal enzymatic activity of procaspase-3, preventing its auto-activation. By sequestering these inhibitory zinc ions, PAC-1 relieves this inhibition, allowing procaspase-3 to undergo auto-processing and activation into mature, active caspase-3. This initiates the caspase cascade, leading to apoptosis.

Quantitative Data

The following tables summarize the key quantitative parameters of PAC-1 activity and cytotoxicity.

Table 1: Procaspase Activation Data for PAC-1

| Target | EC₅₀ (µM) | Reference |

| Procaspase-3 | 0.22 | [1][2] |

| Procaspase-7 | 4.5 | [1][2] |

Table 2: Cytotoxicity (IC₅₀) of PAC-1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-H226 | Lung Cancer | 0.35 | [1] |

| UACC-62 | Melanoma | ~3.5 | [1] |

| Primary Cancerous Cells | Various | 0.003 - 1.41 | [2] |

| Adjacent Noncancerous Cells | Various | 5.02 - 9.98 | [1][2] |

Target Specificity and Off-Target Effects

While PAC-1 is a potent activator of procaspase-3, its specificity is not absolute.

-

Procaspase-7 Activation: PAC-1 also activates procaspase-7, another executioner caspase, although with a significantly lower potency (EC₅₀ = 4.5 µM) compared to procaspase-3[1][2].

-

Matrix Metalloproteinases (MMPs): A study investigating the effect of PAC-1 and its derivatives on MMPs, which are also zinc-dependent enzymes, found that these compounds are weak inhibitors of MMP-9 and MMP-14, with IC₅₀ values over 100 µM. This suggests that at concentrations effective for procaspase-3 activation, PAC-1 is unlikely to have a significant off-target effect on these MMPs[3].

-

Other Caspases: The activation of initiator caspases-8 and -9 has been observed following PAC-1 treatment in cells, but this is considered a downstream effect of caspase-3 activation, rather than direct activation by PAC-1[4].

Experimental Protocols

In Vitro Procaspase-3 Activation Assay

This protocol is adapted from methodologies described for determining the EC₅₀ of PAC-1[1].

Materials:

-

Recombinant human procaspase-3

-

PAC-1

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2)

-

Caspase-3 substrate: Ac-DEVD-pNA (p-nitroanilide) or Ac-DEVD-AMC (7-amino-4-methylcoumarin)

-

96-well microplate (black for fluorescent substrates, clear for colorimetric substrates)

-

Plate reader

Procedure:

-

Prepare a stock solution of PAC-1 in DMSO.

-

Serially dilute PAC-1 in Caspase Assay Buffer to achieve a range of concentrations.

-

In a 96-well plate, add 90 µL of a 50 ng/mL solution of procaspase-3 in Caspase Assay Buffer to each well.

-

Add 10 µL of the diluted PAC-1 solutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 12 hours at 37°C to allow for procaspase-3 activation.

-

Add 10 µL of a 2 mM solution of the caspase-3 substrate (Ac-DEVD-pNA or Ac-DEVD-AMC) to each well.

-

Immediately begin reading the plate in a plate reader.

-

For Ac-DEVD-pNA, measure absorbance at 405 nm every 2 minutes for 2 hours.

-

For Ac-DEVD-AMC, measure fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every 2 minutes for 2 hours.

-

-

Determine the reaction rate (slope of the linear portion of the absorbance/fluorescence vs. time curve).

-

Plot the relative increase in activation compared to the vehicle control against the PAC-1 concentration and fit the data to a dose-response curve to determine the EC₅₀.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line of interest

-

PAC-1

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

SDS-PAGE equipment

-

Western blotting equipment and reagents

-

Primary antibody against caspase-3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Thermocycler or heating blocks

Procedure:

-

Culture cells to a sufficient density.

-

Treat cells with either vehicle (DMSO) or a desired concentration of PAC-1 for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellets in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Collect the supernatant and determine the protein concentration.

-

Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blotting using an antibody against caspase-3.

-

Quantify the band intensities and plot the percentage of soluble caspase-3 against the temperature for both vehicle- and PAC-1-treated samples.

-

A shift in the melting curve to a higher temperature in the PAC-1-treated sample indicates target engagement.

Conclusion

PAC-1 is a potent activator of procaspase-3 with a well-defined mechanism of action involving the chelation of inhibitory zinc ions. While it also demonstrates activity towards procaspase-7, its off-target effects on other zinc-dependent enzymes like MMPs appear to be minimal at therapeutic concentrations. The experimental protocols provided herein offer a framework for researchers to further investigate the target specificity and cellular effects of PAC-1 and its derivatives. A thorough understanding of its target engagement and selectivity is crucial for the continued development of this promising anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. PAC-1 and isatin derivatives are weak matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Procaspase-3 Activator 3 and the Broader Landscape of Procaspase-3 Activation in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The targeted activation of procaspase-3, a key executioner enzyme in the apoptotic cascade, represents a promising strategy in cancer therapy. Many cancer cells evade apoptosis by maintaining high levels of inactive procaspase-3, making its direct activation a viable therapeutic approach. This technical guide provides an in-depth overview of procaspase-3 activators, with a primary focus on the extensively studied compound Procaspase-Activating Compound 1 (PAC-1) , due to the limited publicly available data on the specific entity "Caspase-3 activator 3 (compound 2h)". This guide will cover the mechanism of action, quantitative efficacy data in various cancer cell lines, detailed experimental protocols, and the relevant signaling pathways.

Introduction to Procaspase-3 Activation in Oncology

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. The caspase family of proteases are central to this process, with procaspase-3 serving as a crucial zymogen that, upon activation to caspase-3, executes the final stages of cell death. Elevated levels of procaspase-3 are observed in a variety of malignancies, including glioblastoma, melanoma, and certain types of lymphoma and leukemia, yet its activation is suppressed, contributing to tumor survival.[1]

Small molecules that can directly activate procaspase-3, therefore, offer a targeted approach to induce apoptosis in cancer cells, potentially bypassing upstream defects in the apoptotic signaling pathways.

"this compound" (compound 2h)

"this compound," also referred to as compound 2h, has been shown to induce apoptosis in HL-60 and K562 leukemia cell lines through the activation of caspase-3. However, extensive data on its broader efficacy and mechanism of action are not widely available in peer-reviewed literature.

PAC-1: A Clinically Investigated Procaspase-3 Activator

Procaspase-Activating Compound 1 (PAC-1) is a well-characterized small molecule that has demonstrated significant preclinical and clinical activity.[2][3] It has been shown to be effective across a wide range of cancer cell lines and in animal models, and has advanced to Phase I clinical trials for the treatment of advanced malignancies.[4]

Mechanism of Action of Procaspase-3 Activators

The primary mechanism of action for PAC-1 involves the chelation of inhibitory zinc ions.[2][5] Zinc has been identified as an endogenous inhibitor of both procaspase-3 and caspase-3.[2] By sequestering these inhibitory zinc ions, PAC-1 facilitates the auto-activation of procaspase-3 to its active form, caspase-3, thereby initiating the apoptotic cascade.[2][5] This direct activation allows PAC-1 to bypass the Bcl-2 family of proteins, which typically regulate the mitochondrial (intrinsic) pathway of apoptosis.[4]

Quantitative Data on Procaspase-3 Activator Efficacy

The efficacy of procaspase-3 activators is often quantified by their half-maximal effective concentration (EC50) for enzyme activation and their half-maximal inhibitory concentration (IC50) for cell viability in cancer cell lines.

"this compound" (compound 2h)

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 42.89 |

| K562 | Chronic Myelogenous Leukemia | 33.61 |

Procaspase-Activating Compound 1 (PAC-1)

PAC-1 has demonstrated a broad range of activity across various cancer cell lines. Its potency often correlates with the intracellular levels of procaspase-3.

| Cell Line | Cancer Type | IC50 (µM) | EC50 (Procaspase-3 Activation) (µM) |

| NCI-H226 | Lung Cancer | 0.35 | 0.22 |

| UACC-62 | Melanoma | ~3.5 | Not Reported |

| U-937 | Histiocytic Lymphoma | Data available, specific value not in snippets | Not Reported |

| K7M2 | Osteosarcoma (murine) | 30 (used in combo study) | Not Reported |

| EL4 | T-cell Lymphoma (murine) | 15 (used in combo study) | Not Reported |

| Primary Cancer Cells | Various | 0.003 - 1.41 | Not Reported |

| Noncancerous Cells | Various | 5.02 - 9.98 | Not Reported |

Signaling Pathways

The activation of procaspase-3 by compounds like PAC-1 is a pivotal event that sits at the convergence of the intrinsic and extrinsic apoptotic pathways. By directly targeting procaspase-3, these activators can circumvent resistance mechanisms that involve upstream components of these pathways.

Figure 1. Signaling pathway of PAC-1 induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of procaspase-3 activators in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Procaspase-3 activator (e.g., PAC-1)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the procaspase-3 activator in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 2. Experimental workflow for MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC binding buffer (10x)

-

Annexin V-FITC

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the procaspase-3 activator for the desired time.

-

Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1x Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and gently vortex.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1x Annexin V binding buffer.

-

Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the enzymatic activity of caspase-3 in cell lysates.

Materials:

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Lyse the treated and control cells on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein (e.g., 50 µg) from each lysate to separate wells.

-

Add assay buffer to each well.

-

Add the caspase-3 substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate the caspase-3 activity relative to the control.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression and cleavage of key apoptotic proteins.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate equal amounts of protein from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The direct activation of procaspase-3 is a compelling strategy for the treatment of cancers that have developed resistance to conventional therapies targeting upstream apoptotic pathways. PAC-1 has emerged as a promising clinical candidate, demonstrating the therapeutic potential of this approach. While data on "this compound (compound 2h)" is limited, the principles and methodologies outlined in this guide for PAC-1 provide a robust framework for the evaluation of any novel procaspase-3 activator. Future research will likely focus on the development of next-generation activators with improved potency and pharmacokinetic properties, as well as the identification of predictive biomarkers to select patients most likely to respond to this class of drugs. The synergistic potential of procaspase-3 activators with other anti-cancer agents also warrants further investigation to develop more effective combination therapies.

References

In-Depth Technical Guide: Caspase-3/7 Activator 3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a novel pro-apoptotic agent, Caspase-3/7 activator 3. This small molecule has demonstrated potent and selective activation of effector caspases-3 and -7, key executioners of the apoptotic cascade. This document details the compound's physicochemical properties, summarizes its biological activity with quantitative data, provides in-depth experimental methodologies for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Compound Profile

Caspase-3/7 activator 3, also referred to as compound 7g in the primary literature, is an α-acyloxy carboxamide derivative synthesized via the Passerini three-component reaction.[1]

| Property | Value |

| Molecular Formula | C24H27NO5 |

| Molecular Weight | 409.47 g/mol |

| CAS Number | Not currently available |

| Chemical Structure | See primary literature for structure |

Quantitative Biological Activity

Caspase-3/7 activator 3 exhibits significant anti-proliferative activity against various cancer cell lines, with notable selectivity over normal cells. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cell Type | IC50 (µM) |

| Caco-2 | Human Colorectal Adenocarcinoma | 0.064 |

| HepG-2 | Human Liver Hepatocellular Carcinoma | 0.065 |

| Wi-38 | Human Fetal Lung Fibroblast (Normal) | 17.077 |

Data sourced from Ayoup MS, et al. Sci Rep. 2022.[1][2]

Mechanism of Action

Caspase-3/7 activator 3 exerts its anti-cancer effects by inducing apoptosis through the intrinsic pathway. The compound has been shown to significantly activate caspase-3 and -7, leading to the execution of programmed cell death.[1] Furthermore, it downregulates the expression of the anti-apoptotic protein Bcl-2, further promoting apoptosis.[1][2]

Signaling Pathway

The proposed signaling pathway for Caspase-3/7 activator 3 involves its entry into the cancer cell, where it directly or indirectly leads to the activation of the caspase cascade. This culminates in the cleavage of cellular substrates by activated caspase-3 and -7, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The downregulation of Bcl-2 contributes to the permeabilization of the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Caspase-3/7 activator 3.

Synthesis of Caspase-3/7 Activator 3 (Compound 7g)

The synthesis of Caspase-3/7 activator 3 is achieved through a one-pot Passerini three-component reaction. While the specific reactants for compound 7g are detailed in the primary literature, a general protocol is as follows:

-

To a solution of the carboxylic acid component (1 mmol) and the aldehyde or ketone component (1 mmol) in an appropriate aprotic solvent (e.g., dichloromethane), add the isocyanide component (1 mmol).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of the compound on cancer and normal cell lines.

Materials:

-

Target cell lines (e.g., Caco-2, HepG-2, Wi-38)

-

Complete cell culture medium

-

Caspase-3/7 activator 3 stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of Caspase-3/7 activator 3 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Caspase-3/7 Activity Assay

This assay quantifies the activation of caspase-3 and -7 in treated cells.

Materials:

-

Caco-2 or HepG-2 cells

-

Caspase-3/7 activator 3

-

Caspase-Glo® 3/7 Assay kit (Promega) or equivalent

-

White-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate as described for the MTT assay.

-

Treat cells with the IC50 concentration of Caspase-3/7 activator 3 for a predetermined time (e.g., 24 or 48 hours).

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Express the results as a fold change in caspase activity relative to the untreated control.

Western Blot for Bcl-2 Expression

This method is used to determine the effect of the compound on the protein levels of Bcl-2.

Materials:

-

Caco-2 cells

-

Caspase-3/7 activator 3

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Bcl-2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat Caco-2 cells with the IC50 concentration of Caspase-3/7 activator 3 for 72 hours.[2]

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane with the loading control antibody to normalize the results.

Conclusion

Caspase-3/7 activator 3 is a promising small molecule with potent and selective pro-apoptotic activity in cancer cells. Its mechanism of action, involving the direct or indirect activation of effector caspases and the downregulation of the anti-apoptotic protein Bcl-2, makes it an attractive candidate for further investigation in the development of novel cancer therapeutics. The experimental protocols provided in this guide offer a robust framework for the continued evaluation of this and similar compounds.

References

In-Depth Technical Guide: Caspase-3 Activator 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule designated as Caspase-3/7 activator 3, a compound with demonstrated potential in the selective induction of apoptosis in cancer cells. This document outlines its core physicochemical properties, detailed experimental protocols for its characterization, and a visualization of its proposed signaling pathway.

Core Compound Data

Caspase-3/7 activator 3, a novel α-acyloxy carboxamide derivative, has been identified as a potent inducer of apoptosis. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Weight | 409.47 g/mol |

| Chemical Formula | C₂₄H₂₇NO₅ |

| Source Publication | Ayoup MS, et al. Sci Rep. 2022;12(1):22390. |

In Vitro Efficacy: A Summary of Key Quantitative Data

The anti-proliferative and pro-apoptotic activity of Caspase-3/7 activator 3 has been quantified against several cell lines. The following table summarizes the key findings from the source publication.

| Assay Type | Cell Line | Result |

| IC₅₀ (Cytotoxicity) | Caco-2 (colorectal cancer) | 0.064 µM |

| HepG-2 (liver cancer) | 0.065 µM | |

| Wi-38 (normal fibroblasts) | 17.077 µM | |

| Caspase-3/7 Activation | Caco-2 | Up to 4.2-fold increase |

| Apoptosis Induction | Caco-2 | 58.7% of cell population apoptotic |

| Bcl-2 Expression | Caco-2 | Down-regulated by 0.087-fold |

Signaling Pathway

Caspase-3/7 activator 3 is proposed to induce apoptosis through the intrinsic pathway, characterized by the activation of executioner caspases and the modulation of Bcl-2 family proteins.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Caspase-3/7 activator 3, based on the source publication.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of Caspase-3/7 activator 3.

Workflow:

An In-depth Technical Guide to Caspase-3 Activator 3 (PAC-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caspase-3 activator 3, more commonly known as Procaspase-Activating Compound 1 (PAC-1). PAC-1 is a significant small molecule in cancer research due to its ability to directly activate procaspase-3, a key executioner caspase in the apoptotic pathway. This document details its solubility across various solvents, outlines experimental protocols for its study, and visually represents its mechanism of action and experimental workflows.

Core Compound Properties and Solubility

PAC-1 is an ortho-hydroxy N-acyl hydrazine compound that has demonstrated cytotoxicity in a variety of cancer cell lines.[1] Its effectiveness is linked to the direct activation of procaspase-3 to caspase-3, initiating apoptosis even in cells with defective upstream apoptotic signaling.[2][3]

Quantitative Solubility Data

The solubility of PAC-1 is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available quantitative data for its solubility in various common laboratory solvents.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 20 mg/mL | [2][4] |

| Dimethyl sulfoxide (DMSO) | ≥10 mg/mL, 20 mg/mL, 35 mg/mL, 78 mg/mL | [1][4][5][6] |

| Ethanol | 5 mg/mL, up to 15 mg/mL | [4][5] |

| Deionized Water | ≤2 mg/mL | [1] |

| Water | 0.0859 mg/mL | [7] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |

Note: The variability in reported DMSO solubility may be attributed to factors such as the purity of the compound, the specific batch, and the freshness of the DMSO, as moisture absorption can reduce solubility.[6] For optimal results, it is recommended to use fresh, high-purity solvents.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PAC-1's biological activity. Below are protocols for key experiments frequently performed in the study of this compound.

In Vitro Procaspase-3 Activation Assay

This assay quantifies the ability of PAC-1 to directly activate procaspase-3.

Materials:

-

Recombinant human procaspase-3

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

PAC-1 stock solution (dissolved in an appropriate solvent like DMSO)

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of procaspase-3 in caspase assay buffer (e.g., 50 ng/mL).[6]

-

Add 90 µL of the procaspase-3 solution to each well of a 96-well plate.[6]

-

Add various concentrations of PAC-1 to the wells. Include a vehicle control (solvent only).

-

Incubate the plate at 37°C for a specified period (e.g., 12 hours) to allow for procaspase-3 activation.[6]

-

Add 10 µL of a 2 mM solution of the caspase-3 substrate Ac-DEVD-pNA to each well.[6]

-

Immediately begin reading the absorbance at 405 nm every 2 minutes for at least 2 hours in a microplate reader.[6]

-

Determine the rate of substrate cleavage by calculating the slope of the linear portion of the absorbance curve for each well.

-

Calculate the relative increase in activation compared to the untreated control wells.

Cell Viability and Apoptosis Induction Assay

This protocol assesses the cytotoxic and apoptotic effects of PAC-1 on cancer cell lines.

Materials:

-

Complete cell culture medium

-

PAC-1 stock solution

-

Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®)

-

Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure for Cell Viability:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PAC-1 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of PAC-1 that inhibits cell growth by 50%.

Procedure for Apoptosis Detection:

-

Treat cells with PAC-1 at a concentration known to induce cell death.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

Mechanism of PAC-1 Action

PAC-1's primary mechanism of action involves the chelation of inhibitory zinc ions from procaspase-3.[1][10] This sequestration of zinc induces a conformational change in the procaspase-3 zymogen, leading to its auto-activation and subsequent cleavage into the active caspase-3 enzyme.[8] Active caspase-3 then proceeds to cleave a multitude of cellular substrates, culminating in the execution of apoptosis.[11]

Caption: Mechanism of PAC-1 induced procaspase-3 activation.

Experimental Workflow for Assessing PAC-1 Efficacy

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of PAC-1, from initial in vitro screening to more complex cellular assays.

Caption: Experimental workflow for PAC-1 evaluation.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. agscientific.com [agscientific.com]

- 3. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. abbexa.com [abbexa.com]

- 6. selleckchem.com [selleckchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PAC 1 | Procaspase-3 Activator | Hello Bio [hellobio.com]

- 11. pubs.acs.org [pubs.acs.org]

The Discovery and History of PAC-1: A Procaspase-3 Activating Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that, upon activation, orchestrates the dismantling of the cell. Consequently, the activation of its inactive zymogen, procaspase-3, has emerged as a promising therapeutic strategy for cancer treatment. This technical guide delves into the discovery and history of Procaspase Activating Compound 1 (PAC-1), a pioneering small molecule identified as a direct activator of procaspase-3, initially referred to conceptually as "Caspase-3 activator 3".

Discovery and Initial Characterization

PAC-1 was identified through a high-throughput screening of approximately 20,500 small-molecule compounds for their ability to activate procaspase-3 in vitro.[1] This seminal work pinpointed PAC-1 as the first small molecule capable of directly inducing the autoactivation of a proenzyme protease.[2] Subsequent studies revealed that PAC-1's efficacy in inducing apoptosis in cancer cell lines is often proportional to the intracellular concentration of procaspase-3, highlighting its potential for targeted cancer therapy.[3]

Mechanism of Action: Relief of Zinc-Mediated Inhibition

The primary mechanism by which PAC-1 activates procaspase-3 is through the chelation of inhibitory zinc ions.[4][5] Procaspase-3 is known to be inhibited by zinc, and PAC-1 effectively sequesters these inhibitory ions, allowing the zymogen to undergo auto-activation to the catalytically active caspase-3.[3][4] This mechanism has been substantiated by structure-activity relationship (SAR) studies demonstrating that the ortho-hydroxy N-acyl hydrazone moiety of PAC-1 is crucial for its zinc-chelating and procaspase-3-activating properties.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of PAC-1.

| Parameter | Value | Assay Conditions | Reference |

| EC50 (Procaspase-3 Activation) | 0.22 µM | In vitro procaspase-3 activation assay | [3] |

| EC50 (Apoptosis Induction) | 2.08 µM | Apoptosis induction in cancer cells | [7] |

| Kd (PAC-1 and Zinc) | ~42 nM | In vitro binding assay | [4][5] |

| Cell Line | IC50 (Apoptosis Induction) | Reference |

| NCI-H226 | 0.35 µM | [3] |

| UACC-62 | ~3.5 µM | [3] |

| Primary Cancerous Cells | 3 nM - 1.41 µM | [3] |

| Adjacent Noncancerous Cells | 5.02 µM - 9.98 µM | [3] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for PAC-1-induced apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide: Direct Activation of Procaspase-3 by Small Molecules vs. Physiological Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison between the direct activation of procaspase-3 by small-molecule compounds, exemplified by Procaspase Activating Compound 1 (PAC-1), and the physiological mechanisms of procaspase-3 activation. The document details the distinct signaling pathways, presents quantitative data for direct activators, and offers comprehensive experimental protocols for key assays used in apoptosis research.

Introduction to Procaspase-3 Activation

Caspase-3 is a critical executioner enzyme in the apoptotic pathway.[1][2][3] It is synthesized as an inactive zymogen, procaspase-3, which must undergo proteolytic cleavage to become active.[1][4] Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1]

The activation of procaspase-3 is a central convergence point for multiple pro-apoptotic signals. Dysregulation of this process is a hallmark of cancer, where cells often evade apoptosis.[5] Consequently, the targeted activation of procaspase-3 presents a promising therapeutic strategy for cancer treatment.[5][6][7] This can be achieved through two primary approaches: leveraging the cell's natural apoptotic machinery or using small molecules that directly activate the proenzyme. This guide will explore both, with a focus on PAC-1, the first small molecule discovered to directly activate procaspase-3.[8]

Physiological Procaspase-3 Activation

In healthy cells, procaspase-3 has virtually no enzymatic activity, preventing unwanted cell death.[1] Its activation is tightly regulated and primarily occurs through two major physiological pathways: the extrinsic and intrinsic pathways.[1][9]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by extracellular signals.[1][10] Pro-apoptotic ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand (FasL), bind to their corresponding death receptors on the cell surface.[9][11] This binding event triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8.[9] The proximity of multiple procaspase-8 molecules facilitates their auto-activation.[5][12] Active caspase-8 then directly cleaves and activates effector caspases, including procaspase-3, committing the cell to apoptosis.[1][9]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[9][13] These signals lead to the activation of Bcl-2 family proteins, specifically BAX and BAK, which oligomerize and form pores in the outer mitochondrial membrane.[9] This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][9] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of a large protein complex called the apoptosome.[1][9] The apoptosome recruits and activates the initiator caspase, procaspase-9, which then cleaves and activates procaspase-3.[1][5][12]

Direct Procaspase-3 Activation by Small Molecules

An alternative to physiological activation is the direct targeting of procaspase-3 with small molecules. This approach is particularly appealing for cancer therapy, as many cancer cells have elevated levels of procaspase-3 but have defects in the upstream signaling pathways that would normally activate it.[6]

Mechanism of PAC-1

Procaspase Activating Compound 1 (PAC-1) is a first-in-class small molecule that directly induces the activation of procaspase-3.[6][8] Research has shown that procaspase-3 activity is normally suppressed by inhibitory zinc ions (Zn²⁺).[6] PAC-1 functions as a zinc chelator, sequestering these inhibitory zinc ions from the procaspase-3 zymogen.[6][8][14] The removal of zinc relieves this inhibition, allowing procaspase-3 to undergo auto-maturation and convert itself into active caspase-3.[6][8] This active caspase-3 can then initiate the apoptotic cascade.

Quantitative Data for Direct Caspase-3 Activators

The potency of direct activators is a critical parameter in drug development. PAC-1 has been extensively studied, and its efficacy has been quantified in various assays.

| Compound | Parameter | Value | Assay Context | Reference |

| PAC-1 | EC50 | 0.22 µM (220 nM) | Procaspase-3 activation | [8][14] |

| PAC-1 | EC50 | 2.08 µM | Induction of apoptosis in cancer cells | [15] |

| PAC-1 | Kd | ~42 nM | Dissociation constant for Zinc complex | [6] |

| PAC-1 | IC50 | 4.5 µM | Activation of procaspase-7 | [14] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum. Kd (Dissociation constant) indicates the binding affinity between PAC-1 and zinc.

Experimental Protocols

Validating the activation of procaspase-3, whether by physiological stimuli or direct activators, requires robust experimental methodologies. Below are detailed protocols for essential assays.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the enzymatic activity of cleaved caspase-3 by detecting the release of a chromophore from a specific peptide substrate.

Principle: Active caspase-3 recognizes and cleaves the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[16] The assay uses a synthetic substrate, DEVD-pNA (p-nitroanilide), which is colorless.[16][17] When cleaved by active caspase-3, the chromophore pNA is released, producing a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[16][18]

Protocol:

-

Sample Preparation (Cell Lysate):

-

Induce apoptosis in cell cultures using the desired method (e.g., treatment with a compound like PAC-1 or a known apoptosis inducer). Include an untreated control group.[18][19]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[18][19]

-

Centrifuge at 10,000 x g for 1 minute at 4°C.[18]

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[18][19]

-

Determine the protein concentration of the lysate (e.g., using a BCA assay). Adjust the concentration to 50–200 µg of protein per 50 µL of lysis buffer.[18][19]

-

-

Assay Procedure (96-well plate format):

-

Prepare a master mix of the Reaction Buffer containing 10 mM DTT.[18]

-

To each well, add 50 µL of your cell lysate sample.

-

Add 50 µL of 2x Reaction Buffer (with DTT) to each sample well.[18]

-

Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration: 200 µM).[18]

-

Mix gently and incubate the plate at 37°C for 1–2 hours, protected from light.[17][18]

-

Measure the absorbance at 400-405 nm using a microplate reader.[16][18]

-

The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.[16]

-

Western Blotting for Cleaved Caspase-3

Western blotting provides a semi-quantitative method to visualize the proteolytic cleavage of procaspase-3 into its active fragments.

Principle: Procaspase-3 is a ~32-35 kDa protein.[4][20] Upon activation, it is cleaved into large (p17/p19) and small (p12) subunits.[1][4][21] Antibodies specific to either the full-length procaspase or the cleaved fragments can be used to detect this processing event. A decrease in the full-length band and the appearance of the p17/p19 band are indicative of caspase-3 activation.[3][22]

Protocol:

-

Protein Extraction:

-

Treat cells as described for the activity assay.

-

Harvest cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20][23]

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., recognizing the Asp175 cleavage site) or an antibody that detects both pro- and cleaved forms.[20] This incubation is typically done overnight at 4°C with gentle agitation.[20]

-

Wash the membrane three times for 5-10 minutes each with TBST.[20][23]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[20][23]

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system. The appearance of ~17/19 kDa bands indicates activated caspase-3.[24]

-

Complementary Assays for Apoptosis

To confirm that caspase-3 activation leads to cell death, additional assays are essential.

-

Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[25][26]

-

TUNEL Assay: (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation, a hallmark of late-stage apoptosis.[25][27]

-

Cell Viability Assays (e.g., MTT, MTS): Measure the metabolic activity of a cell population, which decreases as cells undergo apoptosis or necrosis.[27]

Summary and Conclusion

The activation of procaspase-3 is a critical commitment step in apoptosis. While physiological pathways rely on complex upstream signaling cascades initiated by either extrinsic or intrinsic cues, direct activation by small molecules like PAC-1 offers a novel therapeutic strategy. This approach bypasses potentially defective upstream signaling components in cancer cells by directly targeting the procaspase-3 zymogen through mechanisms such as zinc chelation.

Understanding the distinctions between these activation mechanisms is crucial for researchers in oncology and drug development. The experimental protocols provided herein offer a robust framework for investigating procaspase-3 activation and its downstream consequences, facilitating the evaluation of novel pro-apoptotic therapeutics. The continued exploration of direct procaspase activators holds significant promise for developing next-generation cancer therapies.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. What are caspase 3 modulators and how do they work? [synapse.patsnap.com]

- 3. Caspase-3 Signaling | Cell Signaling Technology [awsprod-cellsignal.com]

- 4. Expression of procaspase 3 and activated caspase 3 and its relevance in hormone-responsive gallbladder carcinoma chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. google.com [google.com]

- 14. PAC 1 | Procaspase-3 Activator | Hello Bio [hellobio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. mpbio.com [mpbio.com]

- 18. abcam.com [abcam.com]

- 19. abcam.cn [abcam.cn]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. Caspase-3 (CASP3) | Abcam [abcam.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. novusbio.com [novusbio.com]

- 24. researchgate.net [researchgate.net]

- 25. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]

- 26. bioscience.co.uk [bioscience.co.uk]

- 27. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

The Procaspase-3 Activator PAC-1: A Deep Dive into its Impact on Cell Viability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the procaspase-activating compound PAC-1 and its effects on cell viability. PAC-1 has emerged as a promising small molecule in cancer research due to its unique mechanism of directly activating procaspase-3, a key executioner in the apoptotic pathway. This document consolidates quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Introduction: The Role of Caspase-3 and the Discovery of PAC-1

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. A key mediator of apoptosis is Caspase-3, an executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the dismantling of the cell.[1][2][3] Many cancer cells evade apoptosis by maintaining high levels of the inactive precursor of Caspase-3, procaspase-3, which is inhibited by intracellular zinc ions.[1]

Procaspase-activating compound 1 (PAC-1) was identified through high-throughput screening as a small molecule capable of directly activating procaspase-3.[4] Its discovery has opened a new therapeutic avenue for cancers that overexpress procaspase-3.[4] PAC-1 has demonstrated pro-apoptotic activity in a wide range of cancer cell lines and has progressed to human clinical trials.[4]

Mechanism of Action: Zinc Chelation and Procaspase-3 Activation

PAC-1's primary mechanism of action involves the chelation of inhibitory zinc ions that sequester procaspase-3 in an inactive state.[1] By binding to and removing these zinc ions, PAC-1 facilitates a conformational change in procaspase-3, leading to its auto-activation into the proteolytically active caspase-3.[1] This initiates the caspase cascade, culminating in apoptosis.

Data Presentation: Effect of PAC-1 on Cancer Cell Viability

The cytotoxic effect of PAC-1 has been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. These values demonstrate that PAC-1 exhibits a wide range of efficacy, with some cell lines showing high sensitivity in the nanomolar range.

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| NCI-H226 | Lung Cancer | 0.35 | 72h, MTS/PMS assay | [2][5] |

| UACC-62 | Melanoma | ~3.5 | 72h, MTS/PMS assay | [2][5] |

| Primary Colon Cancer Cells | Colon Cancer | 0.003 - 1.41 | 24h, MTS/PMS assay | [1][5] |

| Adjacent Noncancerous Colon Cells | Normal Colon Tissue | 5.02 - 9.98 | 24h, MTS/PMS assay | [2][5] |

| A549 | Lung Cancer | 2.51 | 72h, MTT assay | [1] |

| B16-F10 | Melanoma | > 100 | 24h, MTS/PMS assay | [1] |

| BT-549 | Breast Cancer | 14.3 | 24h, CellTiter-Glo assay | [1] |

| EL4 | Lymphoma | 6.5 | 72h, Sulforhodamine B assay | [1] |

| HL-60 | Leukemia | 0.92 | 72h, MTS/PMS assay | [1] |

| U-937 | Lymphoma | Not specified | Not specified | [2] |

| CRL-1872 | Not specified | Not specified | Not specified | [2] |

| ACHN | Renal Cancer | Not specified | Not specified | [2] |

| Hs888Lu | Lung Fibroblast (Normal) | Not specified | Not specified | [2] |

| Hs578Bst | Breast (Normal) | Not specified | Not specified | [2] |

| MCF-10A | Breast (Non-tumorigenic) | Not specified | Not specified | [1] |

| SK-MEL-5 | Melanoma | Not specified | Not specified | [2] |

| BT-20 | Breast Cancer | Not specified | Not specified | [2] |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | [1] |

| SK-N-SH | Neuroblastoma | Not specified | Not specified | [1] |

| PC-12 | Pheochromocytoma | Not specified | Not specified | [1] |

Downstream Signaling: The Execution Phase of Apoptosis

Upon activation by PAC-1, caspase-3 initiates a cascade of proteolytic events that dismantle the cell. This "execution phase" of apoptosis involves the cleavage of a wide array of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

References

The Role of Caspase-3 Activator 3 in Programmed Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer. The caspase family of proteases, particularly the executioner caspase-3, plays a central role in the apoptotic cascade. Consequently, small molecules that can activate caspase-3 are of significant interest as potential therapeutic agents. This technical guide provides an in-depth overview of "Caspase-3 activator 3," a representative member of the Passerini α-acyloxy carboxamide class of compounds, and its role in inducing programmed cell death. We will delve into its mechanism of action, present quantitative data on its biological activity, and provide detailed experimental protocols for its study.

Introduction to Caspase-3 and Apoptosis

Apoptosis is a tightly regulated process that results in the orderly dismantling of a cell.[1] It is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The execution of apoptosis is primarily carried out by a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.

Caspase-3 is a key executioner caspase, responsible for cleaving a broad spectrum of cellular substrates, ultimately leading to cell death.[1] Its activation is a critical, often irreversible, point in the apoptotic process. There are two main pathways that converge on the activation of caspase-3: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates procaspase-3.

-

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated through proximity-induced dimerization and subsequently activates downstream executioner caspases, including caspase-3.

Given its central role, the activation of caspase-3 is a key therapeutic strategy, particularly in oncology, where evasion of apoptosis is a common mechanism of cancer cell survival and resistance to treatment.

Caspase-3/7 Activator 3 (Compound 7g): A Case Study

"Caspase-3/7 activator 3" is a small molecule belonging to the class of Passerini α-acyloxy carboxamides. This compound has demonstrated potent and selective anticancer activity by inducing apoptosis through the activation of caspase-3 and -7.

Chemical Properties